molecular formula C5H13NO2 B1266523 1-((2-Hydroxyethyl)amino)propan-2-ol CAS No. 6579-55-1

1-((2-Hydroxyethyl)amino)propan-2-ol

Cat. No.: B1266523
CAS No.: 6579-55-1
M. Wt: 119.16 g/mol
InChI Key: GBAXGHVGQJHFQL-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethyl)amino)propan-2-ol is an organic compound with the molecular formula C5H13NO2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2-Hydroxyethyl)amino)propan-2-ol can be synthesized through the reaction of 2-aminoethanol with propylene oxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

2-Aminoethanol+Propylene oxideThis compound\text{2-Aminoethanol} + \text{Propylene oxide} \rightarrow \text{this compound} 2-Aminoethanol+Propylene oxide→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process, where reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxyethyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Scientific Research Applications

1-((2-Hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethyl)amino)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-((2-Hydroxyethyl)amino)propan-2-ol can be compared with similar compounds such as:

    2-Propanol, 1-((2-hydroxyethyl)amino): This compound has a similar structure but differs in the position of the hydroxyl group.

    1-((2-Hydroxyethyl)amino)ethanol: This compound has a shorter carbon chain compared to this compound.

    1-((2-Hydroxyethyl)amino)butan-2-ol: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications .

Properties

IUPAC Name

1-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(8)4-6-2-3-7/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXGHVGQJHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902533
Record name NoName_3046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6579-55-1
Record name Ethanolisopropanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6579-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((2-Hydroxyethyl)amino)propan-2-ol
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Record name 6579-55-1
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Record name 1-[(2-hydroxyethyl)amino]propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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